(1S)-N-Benzyl-1-phenylethanamine hydrochloride CAS 17480-69-2
(1S)-N-Benzyl-1-phenylethanamine hydrochloride CAS 17480-69-2
An In-depth Technical Guide to (1S)-N-Benzyl-1-phenylethanamine Hydrochloride (CAS 17480-69-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1S)-N-Benzyl-1-phenylethanamine hydrochloride, a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Moving beyond basic data, this document elucidates the causal relationships behind its synthesis, analytical validation, and critical applications, offering field-proven insights for professionals in drug discovery and development.
Compound Overview and Strategic Importance
(1S)-N-Benzyl-1-phenylethanamine, also known as (S)-(-)-N-Benzyl-α-methylbenzylamine, is a chiral secondary amine.[1][2] The hydrochloride salt, corresponding to CAS number 17480-69-2, is the stable, crystalline form frequently used in laboratory and industrial settings. Its strategic importance is rooted in its stereospecific structure, which makes it an invaluable tool in asymmetric synthesis. It functions primarily as a high-efficacy chiral resolving agent and a versatile chiral building block for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[3][4] The presence of the benzyl group, compared to its parent compound 1-phenylethylamine, enhances intermolecular interactions such as π-π stacking, which can lead to more efficient chiral discrimination.[5]
Physicochemical and Spectroscopic Properties
The hydrochloride salt is typically a solid, whereas the free base is a liquid. Understanding the properties of both is crucial for its effective use.
| Property | Value | Source |
| IUPAC Name | (1S)-N-benzyl-1-phenylethanamine hydrochloride | [1][6] |
| CAS Number | 17480-69-2 | [1][6] |
| Molecular Formula | C₁₅H₁₈ClN | Inferred from base |
| Molecular Weight | 247.77 g/mol | Inferred from base[1] |
| Appearance (Free Base) | Clear to pale yellow liquid | [3][7] |
| Appearance (HCl Salt) | White to off-white crystalline powder | General knowledge |
| Solubility (Free Base) | Insoluble in water; soluble in organic solvents (ethanol, DMSO) | [3] |
| Purity (Typical) | >98% (by GC analysis) | [3] |
| Optical Rotation (Free Base) | [α]20/D = -38.0 to -41.0° (neat) | [2] |
Spectroscopic Data (Free Base):
-
¹H NMR: Spectra will show characteristic signals for the aromatic protons of the two phenyl rings, a quartet for the methine (CH) proton adjacent to the chiral center, a doublet for the methyl (CH₃) group, and signals for the benzylic methylene (CH₂) protons.[8]
-
¹³C NMR: The spectrum will display distinct signals for the 15 carbon atoms, with the chiral methine carbon and the benzylic methylene carbon being key identifiers.
-
FTIR: Key peaks will correspond to N-H stretching (for the free amine), aromatic C-H stretching, and aliphatic C-H stretching.[1]
Stereospecific Synthesis and Purification
The most prevalent and efficient method for synthesizing N-benzyl-1-phenylethylamine is the reductive amination of 1-phenylethylamine with benzaldehyde.[9] To produce the target (1S)-enantiomer, the synthesis must begin with enantiomerically pure (S)-1-phenylethylamine. The process is designed to prevent racemization.[5][9]
Synthesis Workflow: Reductive Amination
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis via NaBH₄ Reduction
This protocol is adapted from established reductive amination procedures.[9]
-
Imine Formation:
-
To a suspension of (S)-1-phenylethylamine (1.0 equiv) in ethanol (10 mL per 1.0 mmol of amine), add benzaldehyde (1.1 equiv).
-
Stir the reaction mixture at room temperature. The progress of imine formation should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), typically completing within 30 minutes to 3 hours. The causality here is that imine formation is a reversible equilibrium; using a slight excess of the aldehyde drives the reaction forward.
-
-
Reduction:
-
Once imine formation is complete, add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise to the reaction mixture. The portion-wise addition is critical to control the exothermic reaction and any potential hydrogen gas evolution.
-
Stir for an additional 30-60 minutes at room temperature.
-
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the resulting residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM to recover all product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Salt Formation:
-
The crude free base can be purified by column chromatography on silica gel if necessary.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield (1S)-N-Benzyl-1-phenylethanamine hydrochloride.
-
Analytical Characterization and Quality Control
A multi-step analytical workflow is essential to validate the structure, identity, and purity of the final product. Each technique provides orthogonal data, creating a self-validating system of characterization.
Caption: A comprehensive analytical workflow for product validation.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure and connectivity of the molecule. FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight of the parent ion.[1]
-
Chemical Purity: Gas Chromatography (GC) is the standard method for determining the chemical purity of the free base, with typical specifications being >98%.[3]
-
Enantiomeric Purity: The most critical parameter is the enantiomeric excess (e.e.). This is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, which separates the (S) and (R) enantiomers.[8]
-
Stereochemical Identity: The specific rotation is measured using a polarimeter. A negative sign for the rotation (e.g., -39°) confirms the presence of the (S)-enantiomer.[7]
Core Applications in Drug Development and Asymmetric Synthesis
The utility of (1S)-N-Benzyl-1-phenylethanamine hydrochloride is centered on its defined stereochemistry.
Application as a Chiral Resolving Agent
Chiral resolution via diastereomeric salt formation is a robust and scalable method for separating racemates. (1S)-N-Benzyl-1-phenylethanamine is particularly effective for resolving racemic acidic compounds.[5]
Mechanism of Action:
-
The chiral amine (a base) is reacted with a racemic acid (e.g., racemic 2-chloromandelic acid).[10]
-
This reaction forms a mixture of two diastereomeric salts: [(1S)-Amine·(R)-Acid] and [(1S)-Amine·(S)-Acid].
-
Because diastereomers have different physical properties, one salt is typically much less soluble in a given solvent system than the other.
-
The less soluble salt preferentially crystallizes out of the solution and can be isolated by filtration.
-
The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure acid and recover the resolving agent.
The enhanced performance of N-benzyl-1-phenylethylamine over simpler amines is attributed to a "lock-and-key" supramolecular packing mechanism, where hydrophobic layers and π-π stacking interactions create a more stable and less soluble crystal lattice for one diastereomer.[5][10]
Caption: Logical flow of chiral resolution via diastereomeric salt crystallization.
Application as a Chiral Building Block
Beyond resolution, this compound is a valuable intermediate for constructing complex chiral molecules. It is used in the synthesis of novel therapeutic agents, including cardioprotective drugs and antimicrobial compounds.[4][11] In these syntheses, the amine's stereocenter is incorporated into the final molecule, setting the stereochemistry for subsequent transformations and ensuring the final API is enantiomerically pure. This is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Safety, Handling, and Storage
(1S)-N-Benzyl-1-phenylethanamine hydrochloride and its free base are hazardous chemicals that require strict safety protocols.[12][13][14]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[12][13][14]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[12][13]
-
Respiratory Hazard: May cause respiratory irritation.[1]
| Protocol | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. | To prevent contact with skin and eyes, which can cause severe burns.[12][15] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe vapors or mist. | To prevent respiratory tract irritation and inhalation toxicity.[12][13] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | To maintain chemical stability, prevent degradation from moisture, and ensure security.[12][14][15] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | To avoid vigorous or uncontrolled chemical reactions.[12][15] |
Conclusion
(1S)-N-Benzyl-1-phenylethanamine hydrochloride (CAS 17480-69-2) is more than a simple chemical reagent; it is a sophisticated tool for enforcing stereochemical control in chemical synthesis. Its efficacy as a chiral resolving agent and its utility as a foundational building block make it indispensable for researchers and developers focused on producing enantiopure pharmaceuticals. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the advancement of medicinal chemistry and drug development.
References
- (S)-(-)-N-Benzyl-1-phenylethylamine. PubChem. [Link]
- (S)-(-)-N-Benzyl-1-phenylethylamine. JIGS Chemical Limited. [Link]
- S-(-)-N-Benzyl-1-phenylethylamine(CAS# 17480-69-2). Angene Chemical. [Link]
- Benzylamine. Wikipedia. [Link]
- N-benzyl-1-phenylethanimine. PubChem. [Link]
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]
- A kind of synthetic method of N- benzyl-1-phenylethylamines.
- S-(-)-N-Benzyl-1-phenylethylamine(CAS#:17480-69-2). Chemsrc. [Link]
- Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. (2012). PubMed. [Link]
- Supporting Information For: S1. DOI. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. [Link]
- N-benzyl-1-phenylethylamine. PubChem. [Link]
- (R)-(+)-N-Benzyl-1-phenylethylamine(CAS#:38235-77-7). Chemsrc. [Link]
Sources
- 1. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (S)-(-)-N-Benzyl-1-phenylethylamine, CAS 17480-69-2, High Purity at Attractive Price [jigspharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenesci.com [angenesci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-(-)-N-Benzyl-1-phenylethylamine | 17480-69-2 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
